molecular formula C26H22N4O3S B2960202 1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione CAS No. 866345-94-0

1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

Cat. No. B2960202
CAS RN: 866345-94-0
M. Wt: 470.55
InChI Key: AWBIFALFIADQQD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrimidine rings are known to participate in a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions and types of any substituent groups. In general, we can predict that this compound would have the typical properties of aromatic heterocycles. It would likely be a solid at room temperature, and due to the presence of polar groups, it would likely be somewhat soluble in polar solvents .

properties

IUPAC Name

1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-8-7-13-21-27-17(14-22(31)29(16)21)15-28-25-23(19-11-5-6-12-20(19)34-25)24(32)30(26(28)33)18-9-3-2-4-10-18/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIFALFIADQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C5=C(S4)CCCC5)C(=O)N(C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

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